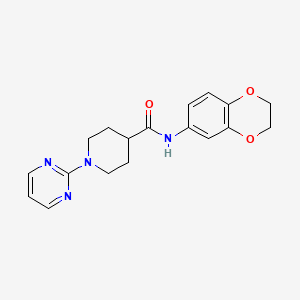![molecular formula C20H20N6O2 B12173483 4-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B12173483.png)
4-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]butanamide is a complex organic compound that features both indole and tetrazole moieties The indole structure is a bicyclic system containing a benzene ring fused to a pyrrole ring, while the tetrazole is a five-membered ring containing four nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]butanamide typically involves multi-step organic synthesis
Indole Synthesis: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Butanamide Formation: The butanamide side chain can be introduced through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Tetrazole Introduction: The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form oxindoles.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydride reagents.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: H2/Pd-C, NaBH4
Substitution: HNO3/H2SO4 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)
Major Products
Oxidation: Oxindoles
Reduction: Amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
4-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]butanamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in cancer research due to its ability to interact with various biological targets.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Industrial Applications: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]butanamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the tetrazole ring can act as a bioisostere for carboxylic acids, enhancing binding affinity and specificity.
Molecular Targets and Pathways
Receptors: The compound can bind to serotonin receptors, making it a potential candidate for neurological studies.
Enzymes: It can inhibit enzymes like kinases, which are involved in cell signaling pathways.
Pathways: The compound can modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-(1H-indol-3-yl)butanoic acid: Similar structure but lacks the tetrazole moiety.
N-(4-methoxyphenyl)-4-(1H-indol-3-yl)butanamide: Similar structure but lacks the tetrazole moiety.
4-(1H-indol-3-yl)-N-(4-nitrophenyl)butanamide: Similar structure but has a nitro group instead of a methoxy group.
Uniqueness
The presence of both indole and tetrazole moieties in 4-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]butanamide makes it unique. The tetrazole ring enhances its binding affinity and specificity, while the indole moiety provides a versatile scaffold for interaction with various biological targets.
Properties
Molecular Formula |
C20H20N6O2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]butanamide |
InChI |
InChI=1S/C20H20N6O2/c1-28-19-10-9-15(11-18(19)26-13-22-24-25-26)23-20(27)8-4-5-14-12-21-17-7-3-2-6-16(14)17/h2-3,6-7,9-13,21H,4-5,8H2,1H3,(H,23,27) |
InChI Key |
ACOMKJHFCVKGEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCC2=CNC3=CC=CC=C32)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12173405.png)
![N-(3-methoxyphenyl)-8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B12173415.png)
![2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B12173420.png)
![N-[4-(4-chlorophenyl)-3-(4-acetamidophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12173421.png)
![4-hydroxy-8-methoxy-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]quinoline-3-carboxamide](/img/structure/B12173426.png)
![N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B12173431.png)
![6-{[(4-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid](/img/structure/B12173435.png)
![N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B12173440.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one](/img/structure/B12173442.png)
![2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B12173443.png)


![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12173468.png)
![5-(azepan-1-ylsulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B12173478.png)
